Regioisomeric Purity: 2-Chloro-6-pyrazin-2-ylnicotinonitrile vs. 6-Chloro-2-(5'-cyano-2'-pyridyl)pyrazine
2-Chloro-6-pyrazin-2-ylnicotinonitrile (CAS 946385-06-4) and 6-chloro-2-(5'-cyano-2'-pyridyl)pyrazine (CAS 1185311-70-9) are constitutional isomers that differ in the location of the chlorine and nitrile groups. The target compound bears the chlorine on the pyridine ring (position 2) and the nitrile on the same ring (position 3), leaving the pyrazine ring unsubstituted. In the comparator, the chlorine is on the pyrazine ring (position 6) and the nitrile is on the pyridine ring (position 5). This structural swap results in a different electronic environment: the target's chlorine is activated by the adjacent nitrile group for SNAr and cross-coupling reactions, while the comparator's chloro-pyrazine motif is less reactive due to the absence of an ortho electron-withdrawing group .
| Evidence Dimension | Regioisomeric structure and predicted reactivity |
|---|---|
| Target Compound Data | 2-Chloro-6-pyrazin-2-ylnicotinonitrile: chlorine at pyridine C2, nitrile at C3, pyrazin-2-yl at C6 |
| Comparator Or Baseline | 6-Chloro-2-(5'-cyano-2'-pyridyl)pyrazine: chlorine at pyrazine C6, nitrile at pyridine C5, linkage at pyridine C2–pyrazine C2 |
| Quantified Difference | No quantitative reactivity data available for this specific pair; difference is structural and inferred from electronic effects. |
| Conditions | Structural comparison; reactivity predictions based on substituent electronic effects. |
Why This Matters
Procurement of the wrong regioisomer would lead to different cross-coupling outcomes and potentially inactive downstream products.
